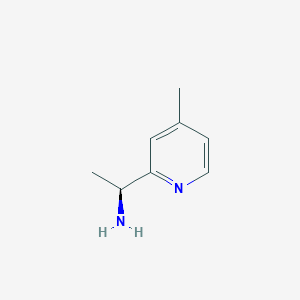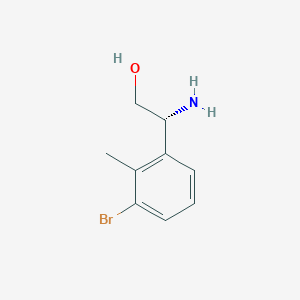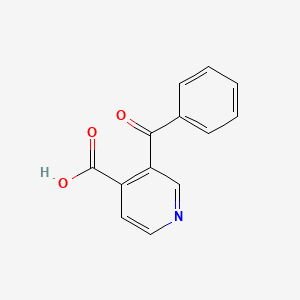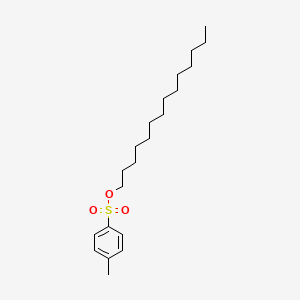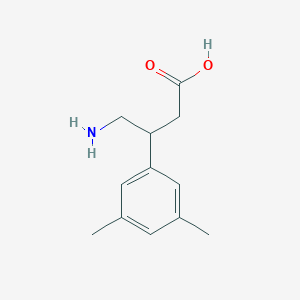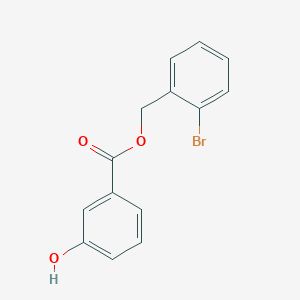
(2-Bromophenyl)methyl 3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl)methyl 3-hydroxybenzoate is an organic compound that features a brominated phenyl group attached to a methyl ester of 3-hydroxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with (2-bromophenyl)methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Esterification Reaction: 3-hydroxybenzoic acid reacts with (2-bromophenyl)methanol in the presence of an acid catalyst to form this compound.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methyl 3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzoic acid derivatives.
Reduction: Formation of (2-Bromophenyl)methyl alcohol.
Substitution: Formation of substituted phenyl esters.
Scientific Research Applications
(2-Bromophenyl)methyl 3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)methyl 3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors that regulate biological processes.
Pathways Involved: Modulating signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)methyl 3-hydroxybenzoate: Similar structure but with a chlorine atom instead of bromine.
(2-Fluorophenyl)methyl 3-hydroxybenzoate: Contains a fluorine atom instead of bromine.
(2-Iodophenyl)methyl 3-hydroxybenzoate: Contains an iodine atom instead of bromine.
Uniqueness
(2-Bromophenyl)methyl 3-hydroxybenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
CAS No. |
1001739-43-0 |
|---|---|
Molecular Formula |
C14H11BrO3 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
(2-bromophenyl)methyl 3-hydroxybenzoate |
InChI |
InChI=1S/C14H11BrO3/c15-13-7-2-1-4-11(13)9-18-14(17)10-5-3-6-12(16)8-10/h1-8,16H,9H2 |
InChI Key |
KVKRQHIINMFUFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetatehydrochloride](/img/structure/B13557195.png)
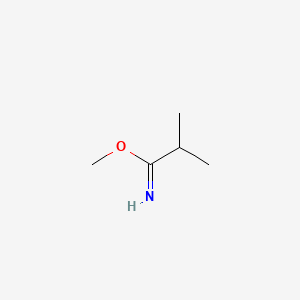
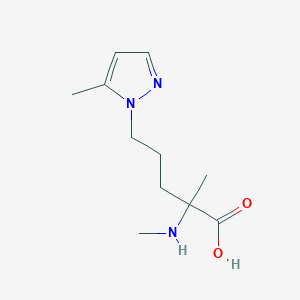
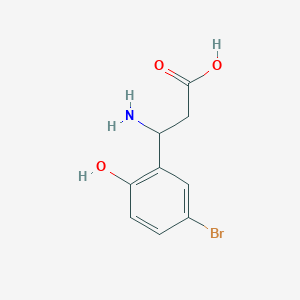
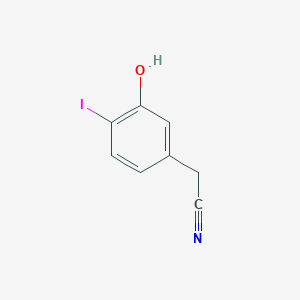
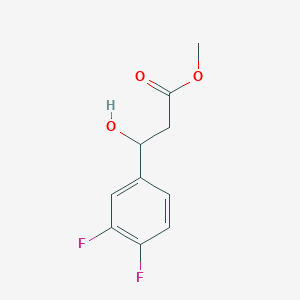
![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)

